Product packaging for 3-Hydroxy-2-methyl-3-phenylbutanenitrile(Cat. No.:CAS No. 105041-69-8)

3-Hydroxy-2-methyl-3-phenylbutanenitrile

Cat. No.: B14137635
CAS No.: 105041-69-8
M. Wt: 175.23 g/mol
InChI Key: JFCXWLWDDNDPIN-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-3-phenylbutanenitrile (CAS 105041-69-8) is a cyanohydrin derivative of significant value in organic synthesis as a versatile building block . This compound features both a hydroxyl group and a nitrile group on adjacent carbon atoms, a unique structural motif that allows for diverse chemical transformations . Researchers can leverage this bifunctionality to synthesize a wide range of complex molecules; the nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine, while the tertiary hydroxyl group can undergo reactions such as dehydration or substitution . The molecular framework contains two stereogenic centers, meaning it can exist as a mixture of stereoisomers, including enantiomeric and diastereomeric forms, which is a critical consideration for asymmetric synthesis and chiral recognition studies . A plausible synthetic route to this compound involves the base-catalyzed nucleophilic addition of a cyanide source to 1-phenylpropan-2-one . Its applications extend to serving as a key intermediate in the development of pharmaceuticals and other fine chemicals. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO B14137635 3-Hydroxy-2-methyl-3-phenylbutanenitrile CAS No. 105041-69-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

105041-69-8

Molecular Formula

C11H13NO

Molecular Weight

175.23 g/mol

IUPAC Name

3-hydroxy-2-methyl-3-phenylbutanenitrile

InChI

InChI=1S/C11H13NO/c1-9(8-12)11(2,13)10-6-4-3-5-7-10/h3-7,9,13H,1-2H3

InChI Key

JFCXWLWDDNDPIN-UHFFFAOYSA-N

Canonical SMILES

CC(C#N)C(C)(C1=CC=CC=C1)O

Origin of Product

United States

Stereochemistry and Configurational Isomerism

Stereogenic Centers within the Molecular Framework

The molecular structure of 3-Hydroxy-2-methyl-3-phenylbutanenitrile contains two stereogenic centers, also known as chiral centers. A stereogenic center is a carbon atom that is bonded to four different groups. In this molecule, these centers are located at the carbon atom bearing the hydroxyl group and the phenyl group (C3), and the adjacent carbon atom bearing the methyl group and the nitrile group (C2).

The presence of two distinct stereogenic centers means that the molecule can exist in a maximum of 2n stereoisomers, where n is the number of stereogenic centers. For this compound, this results in a total of four possible stereoisomers. A closely related compound, 3-hydroxy-2-methyl-3-phenylpropanal, shares the same carbon backbone and also possesses two stereogenic centers at the equivalent positions. nih.govnih.gov

Enantiomeric and Diastereomeric Forms: (R/S) and (Erythro/Threo) Designations

The four possible stereoisomers of this compound exist as two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other. ucsd.edu Within each pair of enantiomers, the configurations at both stereogenic centers are opposite. For instance, if one enantiomer has the (2R, 3S) configuration, its mirror image will have the (2S, 3R) configuration.

The relationship between stereoisomers that are not mirror images of each other is that of diastereomers. ucsd.edu Therefore, a stereoisomer from one enantiomeric pair will be a diastereomer of the stereoisomers in the other enantiomeric pair.

To distinguish between these stereoisomers, the Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration at each stereogenic center as either (R) (from the Latin rectus, for right) or (S) (from the Latin sinister, for left).

Furthermore, the relative stereochemistry of the two adjacent stereogenic centers can be described using the erythro/threo nomenclature. This system is often used for molecules with two adjacent chiral centers. chemistrysteps.com The erythro isomer has similar substituents on the same side when drawn in a Fischer projection, while the threo isomer has them on opposite sides. chemistrysteps.comyoutube.com For this compound, this would refer to the relative positions of the hydroxyl and methyl groups. Therefore, the four stereoisomers can be grouped into an erythro pair of enantiomers and a threo pair of enantiomers.

The specific stereochemical designations for a related compound, (2S,3R)-3-hydroxy-2-methyl-3-phenylpropanal, have been identified, indicating the feasibility of assigning these configurations. nih.gov

Chiral Recognition and Stereochemical Descriptors

Chiral recognition is a fundamental principle in chemistry and biology where a chiral molecule interacts differently with the enantiomers of another chiral compound. This is often likened to the way a hand (chiral) fits into a glove (also chiral). In the context of this compound, its different stereoisomers will exhibit different interactions with other chiral molecules, such as enzymes or chiral catalysts.

The determination of the absolute configuration of cyanohydrins is a critical aspect of their study. nih.gov Techniques such as the use of chiral shift reagents can be employed to determine the enantiomeric excess and absolute configuration of cyanohydrins. rsc.org The development of methods for the stereochemical assignment of such compounds is an active area of research, highlighting the importance of understanding their three-dimensional structure. d-nb.info

The stereochemistry of cyanohydrin formation itself is a key consideration. The addition of a cyanide nucleophile to a carbonyl group can proceed from two different faces, leading to the formation of a racemic mixture (a 50:50 mixture of enantiomers) if the starting material is achiral and there are no chiral influences. chemtube3d.com However, if a chiral catalyst or auxiliary is used, the reaction can be directed to favor the formation of one stereoisomer over the other.

Advanced Synthetic Methodologies

Cyanohydrin Formation via Nucleophilic Addition to Carbonyl Precursors

The formation of cyanohydrins through the nucleophilic addition of a cyanide moiety to a carbonyl group is a fundamental and widely utilized transformation in organic synthesis. This approach is particularly relevant for the synthesis of α-hydroxynitriles.

Hydrogen Cyanide Additions to Aldehydes and Ketones

The direct addition of hydrogen cyanide (HCN) to aldehydes and ketones is a classic method for preparing cyanohydrins. The reaction proceeds via the nucleophilic attack of the cyanide ion on the electrophilic carbonyl carbon. This reaction is typically base-catalyzed to increase the concentration of the more nucleophilic cyanide anion (CN⁻).

For the synthesis of 3-Hydroxy-2-methyl-3-phenylbutanenitrile, the logical carbonyl precursor would be 2-phenyl-2-butanone. The reaction mechanism involves the initial attack of the cyanide ion on the carbonyl carbon of 2-phenyl-2-butanone, leading to a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate, typically by a molecule of HCN or a protic solvent, yields the final this compound product. The reaction is reversible, and the position of the equilibrium can be influenced by the reaction conditions.

Table 1: Examples of Cyanohydrin Formation from Ketones

Ketone PrecursorCyanide SourceCatalyst/ConditionsProductReference
Acetophenone (B1666503)HCNBase catalyst2-Hydroxy-2-phenylpropanenitrile (B8356227) researchgate.nettandfonline.com
PropanoneKCN/H₂SO₄pH 4-52-Hydroxy-2-methylpropanenitrile wikipedia.org
CyclohexanoneHCNBase catalyst1-HydroxycyclohexanecarbonitrileGeneral textbook knowledge

Two-Step Nucleophilic Addition Processes

In some instances, a two-step approach to cyanohydrin formation can offer greater control and versatility. This can involve the initial formation of a silyl (B83357) cyanohydrin, which is subsequently hydrolyzed to the desired hydroxynitrile. Trimethylsilyl (B98337) cyanide (TMSCN) is a common reagent for this purpose. The reaction with a ketone, such as 2-phenyl-2-butanone, would be catalyzed by a Lewis acid. The resulting O-silylated cyanohydrin is generally more stable and can be purified before the final deprotection step, which is typically achieved under mild acidic or basic conditions. This two-step process can be advantageous when dealing with sensitive substrates or when purification of the intermediate is necessary.

Another plausible two-step strategy could involve the formation of a simpler cyanohydrin followed by further elaboration of the carbon skeleton. For instance, the cyanohydrin of acetophenone could be subjected to methylation at the benzylic carbon, although this would require careful selection of reagents to avoid competing reactions.

Organoindium Reagent Mediated Additions for β-Hydroxynitriles

While the direct addition of cyanide to a carbonyl group yields α-hydroxynitriles, organoindium reagents offer a pathway to β-hydroxynitriles. The Reformatsky reaction, traditionally used for the synthesis of β-hydroxy esters, can be adapted for this purpose. This reaction involves the use of an α-halo ester with zinc metal. A variation of this reaction, employing an α-halonitrile and a carbonyl compound in the presence of indium, can lead to the formation of a β-hydroxynitrile.

In the context of synthesizing a molecule with the structural features of this compound, a retrosynthetic analysis would suggest a disconnection leading to a ketone and an α-halonitrile. For instance, the reaction of acetophenone with 2-bromopropionitrile (B99969) in the presence of indium metal could potentially yield the target molecule. The indium reagent is formed in situ from the α-halonitrile and indium metal and then adds to the carbonyl group of the ketone.

Alternative Routes for Nitrile Introduction

Beyond the direct formation of cyanohydrins, the nitrile group can be introduced through other synthetic transformations, providing alternative strategies for the synthesis of this compound.

Nucleophilic Substitution Reactions with Metal Cyanides

A common and effective method for introducing a nitrile group is through the nucleophilic substitution of a suitable leaving group, typically a halide, with a metal cyanide salt such as sodium or potassium cyanide. For the synthesis of this compound, this would necessitate a precursor with a leaving group at the C2 position. A plausible precursor would be 3-chloro-2-methyl-3-phenylbutan-2-ol. However, the synthesis of such a tertiary alcohol with a leaving group on an adjacent carbon can be challenging.

A more viable approach using nucleophilic substitution involves the ring-opening of an epoxide. The reaction of 2-methyl-2-phenyloxirane with a cyanide source, such as potassium cyanide or trimethylsilyl cyanide, would lead to the formation of a β-hydroxynitrile. The cyanide nucleophile attacks one of the epoxide carbons, leading to the opening of the three-membered ring. The regioselectivity of the attack (at the more or less substituted carbon) can be influenced by the reaction conditions and the nature of the cyanide reagent and any catalysts used. Attack at the tertiary benzylic carbon of 2-methyl-2-phenyloxirane would yield the desired this compound.

Table 2: Representative Nucleophilic Substitution Reactions for Nitrile Synthesis

SubstrateCyanide SourceSolvent/ConditionsProduct TypeReference
1-BromopropaneKCNEthanol, refluxButanenitrile thermofisher.com
2-(Chloromethyl)oxiraneLiCNTHF, reflux4-Chloro-3-hydroxybutanenitrileGeneral textbook knowledge
Styrene oxideNaCNAqueous ethanol3-Hydroxy-3-phenylpropanenitrile researchgate.net

Dehydration of Amides

The dehydration of primary amides is a well-established method for the synthesis of nitriles. This transformation can be achieved using a variety of dehydrating agents. To apply this method to the synthesis of this compound, one would first need to prepare the corresponding primary amide, 3-hydroxy-2-methyl-3-phenylbutanamide.

The synthesis of this amide precursor could be accomplished through several routes, for example, by the aminolysis of the corresponding ester, 3-hydroxy-2-methyl-3-phenylbutanoate. Once the primary amide is obtained, it can be treated with a dehydrating agent to yield the target nitrile. Common reagents for this dehydration include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and trifluoroacetic anhydride. The choice of reagent and reaction conditions would depend on the stability of the starting amide and the desired reaction efficiency.

Table 3: Common Dehydrating Agents for Amide to Nitrile Conversion

Dehydrating AgentTypical ConditionsReference
Phosphorus pentoxide (P₂O₅)Heating, often neat or in a high-boiling solventGeneral textbook knowledge
Phosphorus oxychloride (POCl₃)Often with a base like pyridine, moderate temperaturesGeneral textbook knowledge
Thionyl chloride (SOCl₂)Reflux in an inert solventGeneral textbook knowledge
Trifluoroacetic anhydrideMild conditions, often with a baseGeneral textbook knowledge

TMSCN Conversion of Hydroxyl to Nitrile

The direct conversion of a hydroxyl group to a nitrile is a key transformation in the synthesis of cyanohydrins. The use of trimethylsilyl cyanide (TMSCN) has emerged as an effective reagent for this purpose, particularly in the presence of a Lewis acid catalyst. nih.gov For instance, a convenient and efficient synthesis of α-aryl nitriles has been developed through the direct cyanation of benzylic alcohols with TMSCN, catalyzed by indium halides such as InBr₃. nih.govresearchgate.net This method allows for the conversion of a variety of benzylic alcohols to their corresponding nitriles in short reaction times (5-30 minutes) and with good to excellent yields (46-99%). nih.gov

The catalytic activity of various Lewis acids has been explored for this transformation. While indium halides have proven effective, other catalysts such as FeCl₃·6H₂O and Zn(OTf)₂ have also been utilized. researchgate.net Additionally, solid Brønsted acids like metal ion-exchanged montmorillonites have demonstrated significant catalytic performance for the cyanation of various alcohols. researchgate.net These solid acid catalysts are often recoverable and reusable, adding to the practicality of the method. researchgate.net

It is noteworthy that the reaction is not limited to benzylic alcohols. Allylic alcohols can also undergo smooth cyanation under similar conditions. researchgate.net The choice of the silyl cyanide reagent can also influence the reaction's efficiency, with tert-butyldimethylsilyl cyanide sometimes proving superior to TMSCN for the cyanation of alcohols and their corresponding TMS ethers. researchgate.net

Stereoselective Approaches to Enantiopure and Diastereopure Forms

The presence of two stereocenters in this compound, one of which is a quaternary carbon, necessitates the use of stereoselective synthetic methods to obtain enantiopure and diastereopure forms.

Asymmetric Catalysis in Carbon-Carbon Bond Formation

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of cyanohydrins. rsc.org Chiral metal complexes, particularly those involving salen ligands, have been extensively studied as catalysts for the asymmetric addition of cyanide sources to carbonyl compounds. researchgate.net For example, chiral Al(salen) complexes have been used to catalyze the enantioselective cyanosilylation of both aldehydes and ketones. Similarly, bimetallic titanium(salen) complexes can catalyze the asymmetric addition of potassium cyanide to aldehydes in the presence of an anhydride, yielding cyanohydrin esters with high enantiomeric excess. researchgate.net

Vanadium-based catalysts have also shown promise. A chiral (salen)VO catalyst has been developed that is more enantioselective than its titanium-based counterparts for the asymmetric addition of trimethylsilyl cyanide to aldehydes, achieving enantiomeric excesses ranging from 68-95%. acs.org The mechanism of these reactions often involves the cooperative action of the metal center and the chiral ligand to activate both the carbonyl compound and the cyanide source. researchgate.net

Catalyst TypeCyanide SourceSubstrateEnantiomeric Excess (ee)
Chiral Al(salen) complexTMSCNAldehydes, KetonesHigh
Bimetallic Titanium(salen)KCN / Acetic AnhydrideAldehydesUp to 92%
Chiral (salen)VOTMSCNAldehydes68-95%

Diastereoselective Transformations and Induction (e.g., Grignard Additions)

The diastereoselective addition of organometallic reagents, such as Grignard reagents, to chiral ketones is a fundamental strategy for creating new stereocenters. nih.govnih.gov While stereochemical models like the Felkin-Anh model are often used to predict the outcome of such reactions, their applicability can be limited, especially with sterically hindered ketones or specific nucleophiles like allylmagnesium reagents. nih.gov

Recent advancements have led to the development of new classes of chiral ligands, such as those derived from 1,2-diaminocyclohexane (DACH), which enable the highly enantioselective addition of both aliphatic and aromatic Grignard reagents to ketones. nih.govrsc.orgresearchgate.net These ligand-mediated methodologies provide a modular approach to constructing a wide range of structurally diverse chiral tertiary alcohols with challenging quaternary stereocenters, achieving up to 95% enantiomeric excess. nih.govrsc.orgresearchgate.net The success of these reactions relies on the careful design of the chiral ligand to effectively control the facial selectivity of the nucleophilic attack on the prochiral ketone.

Biocatalytic and Enzymatic Synthesis Routes

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral cyanohydrins. acs.orgbohrium.com Hydroxynitrile lyases (HNLs) are particularly efficient enzymes for the enantioselective addition of cyanide to prochiral carbonyl compounds. rsc.orgrsc.org Both (R)- and (S)-selective HNLs are readily available, allowing for the synthesis of either enantiomer of the desired cyanohydrin. rsc.org These enzymatic reactions can be performed under mild conditions and often exhibit excellent enantioselectivity, with enantiomeric excesses of up to 99% being reported. rsc.org

Immobilization of HNLs has further enhanced their practical utility, enabling their use in continuous flow reactors and facilitating catalyst recycling. rsc.org Beyond HNLs, other enzymes like halohydrin dehalogenases are being explored and engineered for the biocatalytic cyanation of epoxides to produce chiral β-hydroxy nitriles, demonstrating the expanding scope of enzymatic methods in nitrile synthesis. acs.orgbohrium.com

Multicomponent Reactions and Cascade Processes for Complex Architectures

Multicomponent reactions (MCRs) provide an efficient pathway to complex molecular architectures by combining three or more reactants in a single synthetic operation. A three-component strategy has been developed to access quaternary centers bearing nitriles through cobalt-catalyzed C-H bond activation. nih.govnih.gov This process involves the sequential addition of an internally substituted 1,3-diene and an electrophilic cyanating reagent, such as N-cyanosuccinimide, with high regioselectivity and stereocontrol. nih.govnih.gov

This methodology allows for the installation of a wide variety of functional groups at the quaternary carbon by varying the substitution pattern of the diene. nih.govnih.gov The reaction proceeds through the formation of a cobaltacycle intermediate, which then reacts with the cyanating agent. nih.govnih.gov Furthermore, a four-component reaction strategy has been disclosed for accessing acyclic nitrile-substituted all-carbon quaternary centers, which can also be used to construct contiguous quaternary centers. acs.org

Transnitrilation Strategies for Quaternary Carbon Center Formation

Transnitrilation offers an alternative approach to introducing a nitrile group, avoiding the use of highly toxic cyanide reagents. This strategy involves the transfer of a cyano group from a donor molecule to a suitable acceptor. An electrophilic cyanation of aryl Grignard or lithium reagents has been developed using dimethylmalononitrile (B1205571) (DMMN) as a commercially available and bench-stable cyano source. acs.orgorganic-chemistry.org This transnitrilation occurs under mild conditions and is tolerant of significant steric hindrance. acs.orgorganic-chemistry.org

Chemical Transformations and Synthetic Derivatizations

Reactivity at the Nitrile Functional Group

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is central to its conversion into other important functional groups such as carboxylic acids, amides, and amines.

The hydrolysis of the nitrile group in 3-Hydroxy-2-methyl-3-phenylbutanenitrile can be achieved under either acidic or basic conditions, typically proceeding through an amide intermediate. chemguide.co.uk

Under acidic conditions, the nitrile is heated with an aqueous acid like hydrochloric or sulfuric acid. chemguide.co.ukaklectures.com The reaction begins with the protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. A subsequent attack by water leads to the formation of an amide intermediate, 3-hydroxy-2-methyl-3-phenylbutanamide. With continued heating in the acidic medium, this amide is further hydrolyzed to the corresponding carboxylic acid, 3-hydroxy-2-methyl-3-phenylbutanoic acid, and an ammonium (B1175870) salt. chemguide.co.ukchemistrysteps.com

In contrast, alkaline hydrolysis involves heating the nitrile with an aqueous base, such as sodium hydroxide (B78521). chemguide.co.uk The hydroxide ion acts as the nucleophile, attacking the nitrile carbon. The reaction again proceeds through the amide intermediate, which is then hydrolyzed to the carboxylate salt (e.g., sodium 3-hydroxy-2-methyl-3-phenylbutanoate) and ammonia (B1221849) gas. chemistrysteps.comlibretexts.org To obtain the free carboxylic acid, a final acidification step is required to protonate the carboxylate salt. chemguide.co.uk The choice between acidic and basic hydrolysis often depends on the stability of other functional groups within the molecule.

Table 1: Conditions for the Hydrolysis of the Nitrile Group
ConditionReagentsIntermediate ProductFinal Product
Acid-CatalyzedH₂O, H⁺ (e.g., HCl, H₂SO₄), Heat3-Hydroxy-2-methyl-3-phenylbutanamide3-Hydroxy-2-methyl-3-phenylbutanoic acid
Base-Catalyzed1. NaOH (aq), Heat 2. H₃O⁺ (workup)3-Hydroxy-2-methyl-3-phenylbutanamide3-Hydroxy-2-methyl-3-phenylbutanoic acid

The nitrile group can be reduced to a primary amine, a transformation that significantly increases the structural diversity of accessible derivatives. This conversion is typically accomplished using powerful reducing agents that can break the C≡N triple bond. libretexts.org

The most common and effective reagent for this purpose is lithium aluminum hydride (LiAlH₄). ochemacademy.com The reaction involves the nucleophilic addition of hydride ions (H⁻) from LiAlH₄ to the electrophilic carbon of the nitrile. libretexts.org This occurs in two successive steps, first forming an imine anion intermediate, which is then further reduced to a dianion. libretexts.org Subsequent quenching of the reaction with water protonates the dianion to yield the primary amine, 4-amino-3-methyl-2-phenylbutan-2-ol. Due to the high reactivity of LiAlH₄, the reaction must be carried out in anhydrous etheral solvents like diethyl ether or tetrahydrofuran (B95107) (THF).

Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni), is another method for nitrile reduction. However, this method can sometimes be less efficient for hindered nitriles and may require high pressures and temperatures.

Table 2: Reagents for the Reduction of the Nitrile Group
ReagentTypical ConditionsProduct
Lithium Aluminum Hydride (LiAlH₄)1. Anhydrous Ether or THF 2. H₂O or H₃O⁺ workup4-Amino-3-methyl-2-phenylbutan-2-ol
Catalytic Hydrogenation (H₂/Metal)H₂, Pt/Pd/Ni catalyst, High Pressure/Temperature4-Amino-3-methyl-2-phenylbutan-2-ol

The reaction of nitriles with organometallic reagents, such as Grignard reagents (R-MgX), provides a powerful method for carbon-carbon bond formation, ultimately leading to ketones after hydrolysis. libretexts.orgorganicchemistrytutor.com

When this compound is treated with a Grignard reagent, two equivalents of the reagent are required. The first equivalent acts as a base, deprotonating the acidic tertiary hydroxyl group to form a magnesium alkoxide. The second equivalent then acts as a nucleophile, attacking the electrophilic carbon of the nitrile. This addition forms a new carbon-carbon bond and results in an intermediate imine anion (specifically, a magnesium salt of the imine). masterorganicchemistry.com This intermediate is stable until an aqueous acidic workup is performed. The workup first protonates the imine anion to form an imine, which is then readily hydrolyzed to a ketone. masterorganicchemistry.com For example, reaction with methylmagnesium bromide would yield 3-hydroxy-2,3-dimethyl-4-phenylpentan-4-one after the workup. This reaction is a versatile route to α-hydroxy ketones.

Transformations Involving the Hydroxyl Group

The tertiary benzylic hydroxyl group in this compound is another key site for chemical modification. Its reactivity is influenced by its tertiary nature and its position adjacent to a phenyl group, which can stabilize a carbocation intermediate.

As a tertiary alcohol, the hydroxyl group can be converted into various other functional groups, often by transforming it into a better leaving group first. researchgate.net For instance, reaction with strong hydrohalic acids (like HBr or HCl) can convert the alcohol into the corresponding tertiary halide via an Sₙ1 mechanism. This proceeds through a stable tertiary benzylic carbocation intermediate.

Dehydration is a common side reaction and can become the main pathway upon treatment with strong protic acids like sulfuric acid, especially with heating. This elimination reaction would lead to the formation of an alkene, likely a mixture of 2-methyl-3-phenylbut-3-enenitrile and 2,3-dimethyl-2-phenylbut-3-enenitrile, following Zaitsev's rule.

The hydroxyl group can also be converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base like pyridine. These sulfonate esters are excellent leaving groups and can be displaced by a wide range of nucleophiles in subsequent reactions, although elimination reactions are highly competitive for tertiary systems.

The compound this compound possesses two stereocenters: one at C2 (bearing the methyl and nitrile groups) and one at C3 (bearing the hydroxyl and phenyl groups). This means the compound can exist as a mixture of diastereomers.

Manipulations involving the tertiary hydroxyl group often proceed through an Sₙ1-type mechanism due to the formation of a stabilized tertiary benzylic carbocation. nih.gov This carbocation intermediate is planar, and a subsequent attack by a nucleophile can occur from either face. Therefore, reactions at the C3 center that proceed via this mechanism, such as conversion to a halide with HX, are likely to result in a racemic or near-racemic mixture of configurations at that center.

Achieving stereocontrol in these transformations is challenging. If a reaction could be forced through a mechanism with a degree of Sₙ2 character, or if a chiral reagent or catalyst were employed that could differentiate between the two faces of the carbocation intermediate, some level of stereoselectivity might be induced. However, for a tertiary center, Sₙ1 pathways are generally dominant, making stereocontrol difficult to achieve without more complex synthetic strategies. nih.gov

Rearrangement Reactions and Cyclization Pathways

The unique structural arrangement of this compound, featuring a tertiary alcohol adjacent to a nitrile group, allows for a variety of chemical transformations, including notable rearrangement and cyclization reactions. These pathways are typically facilitated by acidic or basic conditions and can lead to the formation of diverse molecular architectures.

Rearrangement Reactions

Under acidic conditions, this compound is susceptible to rearrangement reactions, most notably a semipinacol-type rearrangement. This class of reactions involves the 1,2-migration of a carbon substituent to an adjacent carbocationic center, ultimately leading to the formation of a ketone or aldehyde.

In the case of this compound, the reaction is initiated by the protonation of the hydroxyl group by an acid, followed by the elimination of a water molecule to form a tertiary carbocation. This carbocation is stabilized by the adjacent phenyl group. Subsequently, a 1,2-hydride, -alkyl, or -aryl shift occurs to the carbocationic center. The migratory aptitude generally follows the order of aryl > alkyl. Given the presence of both a phenyl and a methyl group on the carbon bearing the initial hydroxyl group, the migration of the phenyl group is generally favored.

The semipinacol rearrangement of 2-hydroxy-2-phenylpropanenitrile (B8356227) derivatives, which are structurally similar to the compound of interest, has been studied to understand the migratory preferences and reaction outcomes. The general mechanism involves the formation of a carbocation, followed by the migration of a group to the electron-deficient center.

A plausible rearrangement pathway for this compound is outlined below:

Protonation of the hydroxyl group: The hydroxyl group is protonated by an acid catalyst.

Formation of a carbocation: The protonated hydroxyl group leaves as a water molecule, generating a tertiary carbocation.

1,2-Aryl or 1,2-Alkyl shift: A neighboring group (phenyl or methyl) migrates to the carbocation center. Due to the higher migratory aptitude of the phenyl group, its migration is the more probable pathway.

Deprotonation: The resulting intermediate is deprotonated to yield the final ketone product.

The table below summarizes the potential products of the semipinacol rearrangement of this compound, considering the migratory aptitude of the substituents.

Migrating GroupProduct NameChemical Structure
Phenyl3-Methyl-3-phenyl-2-butanoneC₁₁H₁₄O
Methyl2-Methyl-3-phenyl-2-butanoneC₁₁H₁₄O

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Cyclization Pathways

The bifunctional nature of this compound, containing both a hydroxyl and a nitrile group, allows for intramolecular cyclization reactions to form heterocyclic compounds, such as lactones. One of the primary pathways for such a transformation is the Pinner reaction.

The Pinner reaction is an acid-catalyzed reaction of a nitrile with an alcohol. nrochemistry.comwikipedia.org In an intramolecular context with a hydroxy nitrile, this reaction can lead to the formation of a cyclic imino ester (a Pinner salt), which upon hydrolysis yields a lactone. nih.govchemistrysteps.com The reaction is typically carried out under anhydrous acidic conditions, often using hydrogen chloride gas in an alcohol solvent. nrochemistry.com Lewis acids can also promote a milder and more chemoselective Pinner reaction. nih.gov

The proposed cyclization pathway for this compound via an intramolecular Pinner reaction is as follows:

Protonation of the nitrile: The nitrile nitrogen is protonated by a strong acid.

Intramolecular nucleophilic attack: The hydroxyl group acts as an intramolecular nucleophile, attacking the activated nitrile carbon.

Formation of a cyclic imino ester (Pinner salt): This attack results in the formation of a five-membered cyclic imino ester intermediate.

Hydrolysis: The addition of water hydrolyzes the imino ester to the corresponding lactone.

The table below outlines the key steps and intermediates in the intramolecular Pinner cyclization of this compound.

StepDescriptionIntermediate/Product
1Protonation of the nitrile group with a strong acid (e.g., HCl).Protonated nitrile
2Intramolecular attack of the hydroxyl group on the nitrile carbon.Cyclic oxonium ion
3Formation of the cyclic imino ester hydrochloride (Pinner salt).Imino lactone hydrochloride
4Hydrolysis of the Pinner salt with water.γ-lactone

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

The successful synthesis of lactones from hydroxy dinitriles through a stereoselective intramolecular Pinner reaction highlights the viability of this pathway for molecules containing both hydroxyl and nitrile functionalities. nih.gov The reaction conditions, particularly the choice of acid and solvent, are crucial in directing the reaction towards cyclization and minimizing competing side reactions like rearrangement or intermolecular reactions.

Mechanistic Investigations of Key Reactions

Elucidation of Reaction Pathways using Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for elucidating the complex reaction pathways involved in the synthesis of cyanohydrins like 3-Hydroxy-2-methyl-3-phenylbutanenitrile. mdpi.comresearchgate.net These theoretical studies allow for the detailed examination of molecular structures, reaction intermediates, and transition states that may be difficult to observe experimentally.

In the context of cyanohydrin formation, DFT calculations can be employed to map the potential energy surface of the reaction between a carbonyl compound, such as a substituted acetophenone (B1666503), and a cyanide source. By calculating the energies of reactants, intermediates, products, and transition states, computational models can predict the most favorable reaction pathway. For instance, studies on related systems have explored the stereoselectivity of nucleophilic addition to carbonyl groups, providing a quantitative understanding of established models like the Felkin-Anh model. researchgate.net

A hypothetical reaction pathway elucidated through computational chemistry for the formation of a cyanohydrin from a ketone and hydrogen cyanide might involve the following steps, with associated calculated energy changes:

StepDescriptionHypothetical ΔG (kcal/mol)
1Formation of the cyanide anion from HCN+9.2 (pKa of HCN)
2Nucleophilic attack of CN- on the carbonyl carbon-15 to -20
3Formation of the tetrahedral alkoxide intermediate-
4Protonation of the alkoxide by HCN-5 to -10
5Formation of the cyanohydrin product-
Overall Ketone + HCN → Cyanohydrin Exothermic

This table is illustrative and based on general principles of cyanohydrin formation; specific values for this compound would require dedicated computational studies.

Nucleophilic Addition Mechanisms to Carbonyl and Nitrile Groups

The core chemical transformation in the synthesis of this compound is the nucleophilic addition of a cyanide anion to the carbonyl group of the precursor ketone. docbrown.infomasterorganicchemistry.com This reaction is a classic example of nucleophilic addition to a polarized carbon-oxygen double bond. youtube.com

The mechanism proceeds in two key steps:

Nucleophilic Attack: The cyanide ion (CN⁻), a potent nucleophile, attacks the electrophilic carbon atom of the carbonyl group. libretexts.orglibretexts.org The polarity of the C=O bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon susceptible to attack by electron-rich species. This attack results in the formation of a new carbon-carbon single bond and the breaking of the C=O pi bond, with the electrons moving to the oxygen atom to form a tetrahedral alkoxide intermediate. youtube.com

Protonation: The negatively charged alkoxide intermediate is a strong base and is subsequently protonated by a proton source in the reaction mixture, typically undissociated hydrogen cyanide or a weak acid, to yield the final hydroxyl group of the cyanohydrin. libretexts.orgyoutube.com This step regenerates the cyanide ion if HCN is the proton source, allowing it to participate in another reaction cycle.

While the primary reaction involves addition to the carbonyl group, the nitrile group (C≡N) of the product itself can undergo nucleophilic addition under certain conditions, although this is not the primary focus in the synthesis of the target compound.

Role of Catalysts and Reagents in Directing Reaction Outcomes

The outcome of the synthesis of this compound is highly dependent on the choice of catalysts and reagents. For successful cyanohydrin formation, a source of cyanide ions is essential. libretexts.org While hydrogen cyanide (HCN) can be used directly, its high toxicity and volatility often lead to the use of cyanide salts like potassium cyanide (KCN) or sodium cyanide (NaCN) in the presence of a proton source. libretexts.org A small amount of base is often required to generate a sufficient concentration of the nucleophilic cyanide ion from the weakly acidic HCN. libretexts.org

Catalysts play a pivotal role in accelerating the reaction and, in many cases, controlling the stereochemistry of the product.

Base Catalysis: As mentioned, a base is crucial for deprotonating HCN to generate the cyanide nucleophile. libretexts.org The reaction is generally slow in the absence of a base. libretexts.org

Lewis Acid Catalysis: Lewis acids are frequently employed to enhance the electrophilicity of the carbonyl carbon. rsc.orgbeilstein-journals.org A Lewis acid can coordinate to the carbonyl oxygen atom, withdrawing electron density and making the carbonyl carbon more susceptible to nucleophilic attack. This catalytic approach can significantly increase the reaction rate. organic-chemistry.org While specific Lewis acid catalysis for this compound is not detailed, various Lewis acids are known to be effective for cyanohydrin synthesis in general. organic-chemistry.org

Reagents can also direct the reaction outcome. For instance, the use of silylated cyanide reagents, such as trimethylsilyl (B98337) cyanide (TMSCN), offers an alternative to HCN or cyanide salts. libretexts.org In these reactions, the silyl (B83357) group coordinates to the carbonyl oxygen, and the cyanide adds to the carbonyl carbon. The initial product is a silylated cyanohydrin, which can then be hydrolyzed to the final product. This method can sometimes offer advantages in terms of reaction conditions and yields. organic-chemistry.org

The choice of solvent can also influence the reaction by affecting the solubility of the reagents and the stability of the intermediates and transition states.

Computational Studies and Theoretical Insights

Density Functional Theory (DFT) Applications for Molecular Geometry and Electronic Structure

Density Functional Theory is a cornerstone of modern computational chemistry, widely used to predict the geometric and electronic properties of molecules. A DFT study of 3-Hydroxy-2-methyl-3-phenylbutanenitrile would provide precise, three-dimensional coordinates of each atom in its most stable arrangement (optimized geometry). This would include key data such as:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-O, C-N).

Bond Angles: The angles formed by three connected atoms (e.g., O-C-C, C-C-N).

Dihedral Angles: The torsional angles that define the spatial orientation of different parts of the molecule.

Furthermore, DFT calculations would offer insights into the electronic structure, including the distribution of electron density, electrostatic potential maps, and atomic charges. This information is crucial for understanding the molecule's polarity and potential sites for electrophilic or nucleophilic attack. Without specific studies on this compound, these fundamental structural and electronic parameters remain uncalculated and unreported in the scientific literature.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable single bonds, like this compound, can exist in various spatial arrangements known as conformations. Conformational analysis is the study of the energies of these different conformers and the energy barriers to rotation between them. By mapping the energy as a function of specific dihedral angles, a potential energy surface (PES) can be generated. This surface reveals the most stable (lowest energy) conformations and the transition states that connect them. Such an analysis would be critical for understanding the molecule's flexibility and the populations of different conformers at a given temperature. Currently, no conformational analysis or potential energy surface data has been published for this compound.

Prediction of Reactivity and Selectivity via Frontier Molecular Orbital Theory (FMO)

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool used to predict the reactivity and selectivity of chemical reactions. taylorandfrancis.comwikipedia.orgpku.edu.cn This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. taylorandfrancis.comwikipedia.orgnih.gov The energies of the HOMO and LUMO, as well as their spatial distribution (orbital coefficients), are key to understanding a molecule's ability to act as a nucleophile (electron donor) or an electrophile (electron acceptor). taylorandfrancis.comyoutube.com

A theoretical study would calculate the HOMO and LUMO energy levels for this compound. The energy gap between the HOMO and LUMO is an important indicator of chemical stability; a larger gap generally implies lower reactivity. taylorandfrancis.com FMO analysis could predict the most likely sites for reaction on the molecule. However, specific HOMO-LUMO energy values and orbital visualizations for this compound are not available.

Solvent Effects on Reaction Mechanisms and Stereoselectivity (e.g., Solvation Spheres)

The surrounding solvent can significantly influence the mechanism, rate, and outcome of a chemical reaction. nih.gov Computational models can simulate the effect of a solvent by treating it either as a continuous medium (implicit solvation models) or by including individual solvent molecules around the solute (explicit solvation models), forming solvation spheres. These models can predict how a solvent's polarity and hydrogen-bonding capabilities might stabilize reactants, transition states, or products, thereby altering reaction pathways and stereoselectivity. nih.gov For a chiral molecule like this compound, understanding solvent effects would be crucial for predicting the outcome of stereoselective reactions. As with the other computational aspects, specific studies on the solvation of this compound and its influence on its reactivity are absent from the literature.

Analytical and Spectroscopic Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, 2D NMR, NOESY)

NMR spectroscopy is a cornerstone technique for elucidating the relative stereochemistry of the diastereomers of 3-Hydroxy-2-methyl-3-phenylbutanenitrile.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides initial evidence for the relative configuration by analyzing the chemical shifts (δ) and coupling constants (J) of the methine proton at C2. The spatial arrangement of the phenyl, hydroxyl, and methyl groups creates distinct magnetic environments for the adjacent protons in the syn and anti isomers, leading to different chemical shifts. In non-polar solvents, the syn diastereomer may be stabilized by an intramolecular hydrogen bond between the hydroxyl group and the nitrile, which would affect the chemical shift of the OH proton. The coupling constant between the proton at C2 and the protons of the C2-methyl group can also differ slightly between diastereomers due to conformational preferences.

Table 1: Representative ¹H NMR Chemical Shifts (δ) for Diastereomers of this compound.
Protonsyn-Isomer (ppm)anti-Isomer (ppm)Multiplicity
Phenyl-H~7.30-7.50~7.30-7.50m
C2-HTypically upfield shiftTypically downfield shiftq
C3-CH₃~1.65~1.75s
C2-CH₃~1.30~1.20d
OHVariableVariables (br)

Note: Specific chemical shift values can vary based on the solvent and experimental conditions. The table illustrates general trends.

2D NMR Spectroscopy

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to confirm the molecular structure and proton/carbon assignments.

COSY experiments verify the coupling between the C2 proton and the protons of the adjacent C2-methyl group.

HSQC correlates each proton with its directly attached carbon atom, confirming the assignments of C2, C3, and the methyl carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy)

NOESY is the most definitive NMR technique for assigning the relative stereochemistry. This experiment detects protons that are close in space (typically <5 Å), regardless of their bonding connectivity.

In the syn isomer , the C2-proton and the C3-methyl group are on the same side of the C2-C3 bond axis. A clear NOE cross-peak is expected between the C2-H and the protons of the C3-CH₃.

In the anti isomer , these groups are on opposite sides, and thus, no significant NOE interaction is observed between them. This unambiguous difference in spatial proximity allows for a confident assignment of the relative configuration.

Mass Spectrometry (MS) in Structural Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and elemental formula of this compound. While standard electron ionization (EI-MS) is generally not used to differentiate between stereoisomers because they tend to produce identical or very similar fragmentation patterns, it provides crucial information for confirming the compound's structure. nih.gov

The molecular ion peak (M⁺) would be observed at m/z 189 corresponding to the molecular formula C₁₂H₁₅NO. Common fragmentation pathways include:

α-Cleavage: The bond between C2 and C3 can break, a common fragmentation for alcohols. libretexts.org This can lead to the formation of a stable benzoyl cation (C₆H₅CO⁺, m/z 105) after rearrangement or a related fragment.

Loss of Water: Dehydration can occur, leading to a fragment ion at [M-18]⁺ (m/z 171).

Loss of Hydrogen Cyanide (HCN): Cleavage can result in the loss of HCN, producing a fragment at [M-27]⁺ (m/z 162).

Loss of a Methyl Radical (CH₃): Loss of one of the methyl groups can result in a fragment at [M-15]⁺ (m/z 174).

Table 2: Expected Mass Spectrometry Fragments for this compound.
m/zProposed FragmentFragmentation Pathway
189[C₁₂H₁₅NO]⁺Molecular Ion (M⁺)
174[M-CH₃]⁺Loss of a methyl radical
171[M-H₂O]⁺Dehydration
162[M-HCN]⁺Loss of hydrogen cyanide
105[C₆H₅CO]⁺α-Cleavage and rearrangement

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies. libretexts.orgpressbooks.pubvscht.cz For this compound, the spectrum will confirm the presence of hydroxyl, nitrile, aromatic, and aliphatic groups. While IR is excellent for this purpose, it typically cannot distinguish between diastereomers, although subtle differences in the fingerprint region or the shape of the O-H stretching band (due to differences in intra- vs. intermolecular hydrogen bonding) might be observed in high-resolution spectra of the pure isomers.

Table 3: Characteristic IR Absorption Bands for this compound.
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity/Shape
Hydroxyl (-OH)O-H Stretch3600 - 3200Strong, Broad
Aromatic C-HC-H Stretch3100 - 3000Medium
Aliphatic C-HC-H Stretch3000 - 2850Medium-Strong
Nitrile (-C≡N)C≡N Stretch2260 - 2240Medium, Sharp
Aromatic C=CC=C Stretch1600 - 1450Medium-Weak
Alcohol C-OC-O Stretch1200 - 1050Strong

X-ray Crystallography for Absolute and Relative Stereochemistry

Single-crystal X-ray crystallography is the most definitive method for the unambiguous determination of both the relative and absolute stereochemistry of a molecule, provided that a suitable single crystal can be obtained. springernature.com

Relative Stereochemistry

A routine X-ray diffraction experiment on a crystal of one of the diastereomers will produce a detailed three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of all atoms, thereby unequivocally establishing the relative configuration of the stereocenters at C2 and C3 as either syn or anti.

Absolute Stereochemistry

Determining the absolute configuration (e.g., distinguishing between (2R, 3S) and (2S, 3R)) is more complex. springernature.comnih.gov The most common method relies on anomalous dispersion, where heavy atoms in the structure scatter X-rays differently at certain wavelengths. For a light-atom molecule like this compound, this effect is very weak.

To overcome this, two primary strategies can be employed:

Chiral Derivatization: The molecule can be reacted with a chiral reagent of known absolute configuration to form a diastereomeric derivative. Crystallization and X-ray analysis of this new compound will reveal the relative stereochemistry of the entire molecule, and since the configuration of the chiral auxiliary is known, the absolute configuration of the original molecule can be deduced.

Anomalous Scattering: Using high-quality data, often collected with a specific X-ray wavelength (e.g., from a copper source), it may still be possible to determine the absolute structure. The success of this is typically judged by the Flack parameter . nih.goved.ac.uk A Flack parameter value close to 0 indicates that the assigned absolute configuration is correct, while a value close to 1 suggests it is inverted. nih.goved.ac.uk

Synthetic Utility As a Building Block in Complex Molecule Synthesis

Precursor for α-Amino Acid Derivatives

There is a lack of available scientific literature detailing the use of 3-Hydroxy-2-methyl-3-phenylbutanenitrile as a direct precursor for the synthesis of α-amino acid derivatives. The Strecker synthesis, a well-known method for synthesizing α-amino acids, traditionally proceeds through an α-aminonitrile intermediate formed from an aldehyde or ketone, ammonia (B1221849), and a cyanide source. While cyanohydrins can be intermediates in this pathway, specific examples and detailed research findings for the conversion of this compound to an α-amino acid are not documented in the searched scientific literature. General methodologies for the conversion of cyanohydrins to α-amino acids exist, but their specific application to this compound, including reaction conditions, yields, and stereochemical outcomes, remains uncharacterised.

Intermediate in the Construction of Chiral Scaffolds

The role of this compound as an intermediate in the construction of chiral scaffolds is not described in the available chemical literature. Chiral cyanohydrins can serve as valuable building blocks in asymmetric synthesis due to their stereogenic center and versatile functional groups. However, there are no specific, documented examples of this compound being employed to create complex, stereochemically defined molecular frameworks. The potential for this compound to act as a chiral auxiliary or as a starting material for the synthesis of chiral ligands or other complex structures has not been explored in the reviewed literature.

Enabling Stereoselective Synthesis of Advanced Organic Compounds

Consistent with the lack of information in the previous sections, there are no detailed research findings or specific examples of this compound being used to enable the stereoselective synthesis of advanced organic compounds. The principles of stereoselective synthesis often rely on the use of chiral substrates, reagents, or catalysts to control the three-dimensional arrangement of atoms in a molecule. While the structure of this compound contains a chiral center, its influence on the stereochemical course of subsequent reactions has not been investigated or reported. Consequently, its utility as a tool for achieving high levels of stereocontrol in the synthesis of complex organic molecules is currently unknown.

Q & A

Q. What are the primary synthetic routes for 3-Hydroxy-2-methyl-3-phenylbutanenitrile, and how can reaction conditions be optimized for yield and purity?

Answer: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, a base-catalyzed reaction (e.g., K₂CO₃) between a phenyl-substituted carbonyl precursor and a nitrile donor may yield the target compound. Optimization involves adjusting solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and stoichiometric ratios to minimize side products like elimination byproducts . Characterization via ¹H NMR (e.g., δ4.7 for hydroxyl protons) and FT-IR (e.g., ~2,125 cm⁻¹ for nitrile stretches) is critical for verifying purity .

Q. What analytical techniques are most effective for characterizing the stereochemistry and functional groups in this compound?

Answer:

  • NMR Spectroscopy: ¹³C NMR can distinguish chiral centers (e.g., C-2 and C-3) and confirm hydroxyl group placement.
  • Chiral HPLC: Separates enantiomers using chiral stationary phases (e.g., cellulose derivatives).
  • FT-IR: Identifies nitrile (C≡N) and hydroxyl (-OH) groups via characteristic stretches .
  • Mass Spectrometry (HRMS): Validates molecular weight (e.g., ~175.2 g/mol) and fragmentation patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when synthesizing this compound derivatives?

Answer: Contradictions (e.g., unexpected peaks in NMR) often arise from tautomerism, solvent interactions, or impurities. Strategies include:

  • Cross-Validation: Compare data across multiple techniques (e.g., 2D NMR, X-ray crystallography).
  • Computational Modeling: Simulate NMR shifts using DFT calculations to identify structural anomalies.
  • Isolation and Reanalysis: Purify intermediates via column chromatography and reanalyze under controlled conditions .

Q. What experimental designs are recommended for studying the compound’s stability under varying pH and temperature conditions?

Answer:

  • Stress Testing: Expose the compound to acidic (pH 2–3), neutral (pH 7), and basic (pH 10–11) buffers at 25°C and 40°C.
  • Kinetic Monitoring: Use HPLC to track degradation products (e.g., hydrolysis to carboxylic acid derivatives) over time.
  • Thermogravimetric Analysis (TGA): Assess thermal decomposition thresholds. Data should be analyzed using Arrhenius plots to predict shelf-life .

Q. How can the stereochemical outcomes of catalytic hydrogenation or enzymatic modification of this compound be controlled?

Answer:

  • Catalytic Asymmetric Hydrogenation: Use chiral catalysts (e.g., Ru-BINAP complexes) to enforce enantioselectivity.
  • Enzymatic Resolution: Lipases or esterases can selectively hydrolyze one enantiomer.
  • Dynamic Kinetic Resolution (DKR): Combine racemization catalysts with enantioselective enzymes for >90% ee. Monitor via chiral GC or polarimetry .

Methodological Challenges

Q. What strategies mitigate side reactions during functional group transformations (e.g., hydroxyl protection/deprotection) in this compound?

Answer:

  • Protecting Groups: Use silyl ethers (e.g., TBSCl) for hydroxyl protection to prevent unintended elimination.
  • Low-Temperature Reactions: Perform deprotection (e.g., TBAF in THF) at –20°C to avoid nitrile hydrolysis.
  • Inert Atmosphere: Conduct reactions under N₂/Ar to prevent oxidation of sensitive intermediates .

Q. How can researchers design computational models to predict the compound’s reactivity in novel reaction systems?

Answer:

  • DFT Calculations: Optimize geometry and calculate Fukui indices to identify nucleophilic/electrophilic sites.
  • Molecular Dynamics (MD): Simulate solvent effects on reaction pathways.
  • Machine Learning: Train models on existing kinetic data to predict optimal conditions for new reactions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.